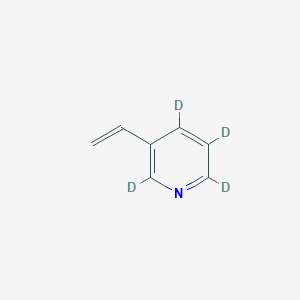

3-Vinylpyridine-d4

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,6-tetradeuterio-5-ethenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N/c1-2-7-4-3-5-8-6-7/h2-6H,1H2/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZYLEIWHTWHCU-LNFUJOGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C=C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Vinylpyridine D4 and Its Derivatives

Controlled Radical Polymerization Methodologies (e.g., RAFT Polymerization)

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a type of controlled radical polymerization that allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. mdpi.com This technique is tolerant of a wide range of functional groups and can be conducted under various reaction conditions.

In the context of vinylpyridines, RAFT polymerization has been successfully used to create block copolymers. For instance, a poly(3-vinylpyridine) (P3VP) macro-RAFT agent can be synthesized and subsequently used to polymerize another monomer, such as styrene (B11656), to form a P3VP-b-PS diblock copolymer. mdpi.com This process often utilizes a chain transfer agent like 2-cyano-2-propyl benzodithioate (CPBD) and an initiator such as 2,2'-azobis(isobutyronitrile) (AIBN). mdpi.com

Table 1: Example of RAFT Polymerization of 3-Vinylpyridine (B15099)

| Monomer | RAFT Agent | Initiator | Resulting Polymer | Reference |

|---|

Specific Pathways for 3-Vinylpyridine-d4 Synthesis

Anionic Polymerization Strategies

Anionic polymerization is a chain-growth polymerization initiated by an anion. wikipedia.org It is particularly well-suited for monomers with electron-withdrawing groups that can stabilize the negative charge of the propagating species. wikipedia.org Vinylpyridines are among the monomers that can be polymerized via anionic polymerization. wikipedia.orgsemanticscholar.org

This method can produce "living" polymers, where the chain ends remain active after the monomer is consumed, allowing for the synthesis of block copolymers by the sequential addition of different monomers. wikipedia.org The choice of initiator is crucial and depends on the reactivity of the monomer; for less reactive monomers like styrene, strong nucleophiles such as butyl lithium are required, while vinylpyridine requires initiators of intermediate strength. wikipedia.org

Free Radical Polymerization Protocols

Free radical polymerization is a widely used industrial method for producing polymers from vinyl monomers. fujifilm.com The process involves initiation, propagation, chain transfer, and termination steps. fujifilm.com While it offers the advantage of being applicable to a wide variety of monomers and being relatively tolerant to reaction conditions, it generally provides less control over the polymer's molecular weight and architecture compared to controlled radical polymerization techniques. mdpi.comfujifilm.com

Free radical polymerization of vinylpyridines can be initiated by compounds like AIBN. wiley-vch.de For example, copolymers of 4-vinylpyridine (B31050) and methyl methacrylate (B99206) have been synthesized using AIBN as the initiator in a chloroform (B151607) solution. wiley-vch.de

Anionic Polymerization Strategies

Copolymerization Approaches with 3-Vinylpyridine-d4

The deuterated monomer, 3-vinylpyridine-d4, can be copolymerized using various techniques to create polymers with tailored properties. These methods often mirror those used for its non-deuterated counterpart, 3-vinylpyridine, and are chosen based on the desired copolymer architecture and characteristics.

One prominent method is Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization . This technique allows for the synthesis of well-defined block copolymers. For instance, a poly(3-vinylpyridine) (P3VP) macro-RAFT agent can be synthesized and subsequently used for the surfactant-free water-based emulsion polymerization of another monomer, such as styrene. researchgate.netmdpi.com This process, known as polymerization-induced self-assembly (PISA), leads to the formation of diblock copolymers like poly(3-vinylpyridine)-block-poly(styrene) (P3VP-b-PS) with high monomer conversion and controlled molecular weights. researchgate.netmdpi.com The resulting copolymers can exhibit microphase-separated structures. researchgate.netmdpi.com

Free radical polymerization is another common approach. For example, 3-vinylpyridine can be copolymerized with various methacrylates, such as methyl methacrylate, in the presence of an initiator like 2,2'-Azobis(isobutyronitrile) (AIBN). wiley-vch.de The reaction is typically carried out in a solvent like chloroform and involves deoxygenation through freeze-pump-thaw cycles before being heated to initiate polymerization. wiley-vch.de

The copolymerization of vinylpyridines, including 3-vinylpyridine, has been a subject of study to determine their copolymerization reactivity ratios, which are crucial for predicting the composition of the resulting copolymer. capes.gov.br These studies often involve analyzing the composition of copolymers formed with comonomers like styrene.

Furthermore, deuterated polyvinylpyridine polymers and copolymers can be synthesized from deuterated vinylpyridine monomers. google.comgoogle.com These deuterated polymers are particularly useful in applications like neutron scattering experiments to optimize scattering length density. google.com

Below is a table summarizing representative copolymerization systems involving vinylpyridines.

| Comonomer 1 | Comonomer 2 | Polymerization Method | Resulting Copolymer | Reference |

| 3-Vinylpyridine | Styrene | RAFT Emulsion Polymerization | Poly(3-vinylpyridine)-block-poly(styrene) | researchgate.netmdpi.com |

| 4-Vinylpyridine | Methyl Methacrylate | Free Radical Polymerization | Poly(4-vinylpyridine-co-methyl methacrylate) | wiley-vch.de |

| 2-Vinylpyridine (B74390) | Styrene | Not Specified | Poly(2-vinylpyridine-co-styrene) | frontiersin.org |

| 4-Vinylpyridine | Styrene | RAFT Polymerization | Poly(4-vinylpyridine)-block-poly(styrene) | rsc.org |

Chemical Derivatization of 3-Vinylpyridine-d4 and its Polymeric Forms

The pyridine (B92270) moiety in 3-vinylpyridine-d4 and its corresponding polymers offers a versatile handle for post-polymerization modification, allowing for the introduction of various functional groups and the tuning of material properties.

A primary derivatization method is quaternization of the pyridine nitrogen. This reaction involves treating the polymer with an alkylating agent, such as an iodoalkane (e.g., methyl iodide, 1-iodobutane), to form a charged pyridinium (B92312) species. wiley-vch.demdpi.comresearchgate.netmdpi.com The degree of quaternization can be controlled by varying the molar ratio of the alkylating agent to the pyridine units. researchgate.netmdpi.com This modification significantly alters the polymer's properties, including its solubility and thermal characteristics. For instance, quaternization of poly(4-vinylpyridine) with methyl iodide leads to the formation of poly(N-methyl-4-vinyl pyridinium iodide) derivatives. researchgate.netmdpi.com The resulting quaternized polymers can be precipitated from the reaction mixture using a non-solvent like diethyl ether. wiley-vch.de

Beyond simple alkylation, the pyridine ring can be involved in more complex derivatization schemes. For example, 3-vinylpyridine derivatives have been synthesized as potential inhibitors of Mur ligases, where various functional groups are introduced through coupling reactions to enhance interaction with the enzyme's active site. uni-lj.si

Furthermore, polymers containing vinylpyridine units can be modified for specific applications. For example, 4-vinylpyridine is used as a derivatizing reagent for free thiols, such as glutathione (B108866), by alkylating cysteine and cystine residues in proteins. gbiosciences.com This is particularly useful in proteomics for protein structure analysis. gbiosciences.com

The table below provides examples of chemical derivatization of vinylpyridine-containing polymers.

| Polymer/Monomer | Reagent | Type of Derivatization | Product | Reference |

| Poly(2-vinylpyridine) | 1-Iodobutane | Quaternization | Poly(1-butyl-2-vinylpyridinium iodide) | mdpi.com |

| Poly(4-vinylpyridine-co-methyl methacrylate) | 1-Iodobutane | N-alkylation | Quaternized copolymer | wiley-vch.de |

| Poly(4-vinylpyridine) | Methyl Iodide | Quaternization | Poly(N-methyl-4-vinyl pyridinium iodide) | researchgate.netmdpi.com |

| 4-Vinylpyridine | Free Thiols (e.g., GSH) | Alkylation | Thiol-derivatized pyridine | gbiosciences.com |

It is important to note that post-polymerization modification strategies are not limited to the pyridine ring. Other functional groups present in copolymers can also be targeted. For example, polymers with azlactone moieties can be modified through ring-opening reactions with various nucleophiles. nih.gov Similarly, polymers with alkene functionalities can undergo thiol-ene "click" chemistry for surface modification. rsc.org

Advanced Spectroscopic and Analytical Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Elucidation

NMR spectroscopy is a cornerstone for the characterization of 3-vinylpyridine-d4, offering insights into its atomic-level structure and the mechanisms of its reactions, such as polymerization.

Deuterium (B1214612) (²H) NMR spectroscopy is a specialized technique used to probe the behavior of deuterium-labeled compounds. wikipedia.org While it has a similar chemical shift range to proton NMR, the signals are typically broader. magritek.comhuji.ac.il A key application of ²H NMR is to confirm the success and specificity of deuteration; a strong signal in the ²H NMR spectrum corresponding to the disappearance of signals in the ¹H NMR spectrum indicates effective labeling. wikipedia.orghuji.ac.il Due to the low natural abundance of deuterium (0.016%), samples are usually enriched with ²H to obtain a sufficiently strong signal. wikipedia.org In the solid state, ²H NMR is particularly informative for studying molecular orientation and dynamics in deuterated polymers. wikipedia.org The quadrupolar splitting observed in the ²H NMR spectrum is directly related to the angle between the C-D bond and the magnetic field, providing detailed information on bond orientation distributions. wikipedia.org

¹H and ¹³C NMR are fundamental techniques for the structural elucidation of organic molecules, including 3-vinylpyridine (B15099) and its deuterated analogue. slideshare.netipb.pt In the ¹H NMR spectrum of non-deuterated 3-vinylpyridine, characteristic signals for the vinyl group protons and the pyridine (B92270) ring protons are observed. For instance, predicted ¹H NMR shifts for 3-vinylpyridine in CDCl₃ show distinct multiplets for the vinyl protons and the aromatic protons. ichemical.com

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each non-equivalent carbon atom gives a distinct signal, offering a clear map of the carbon framework. bhu.ac.in For 3-vinylpyridine, ¹³C NMR can distinguish between the carbons of the pyridine ring and the vinyl group. The chemical shifts in both ¹H and ¹³C NMR can be influenced by the solvent used. ipb.pt

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for 3-Vinylpyridine in CDCl₃ ichemical.com

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-α (vinyl) | 6.745-6.673 | m | - |

| H-β (vinyl, trans) | 5.853-5.809 | d | 17.6 |

| H-β (vinyl, cis) | 5.398-5.371 | d | 10.8 |

| H-2 (pyridine) | 8.623 | s | - |

| H-4 (pyridine) | 7.740-7.720 | d | 8.0 |

| H-5 (pyridine) | 7.272-7.242 | m | - |

| H-6 (pyridine) | 8.496-8.483 | t | 3.6 |

Note: This data is for the non-deuterated compound and serves as a reference. The deuteration pattern of 3-vinylpyridine-d4 would lead to the disappearance of corresponding signals.

Advanced one- and two-dimensional NMR techniques are indispensable for analyzing the microstructure of polymers derived from 3-vinylpyridine-d4. These methods provide detailed information about tacticity (the stereochemical arrangement of monomer units), monomer sequencing in copolymers, and polymer chain architecture. mdpi.com For example, in the study of poly(2-vinylpyridine), deuteration of the polymer was used to resolve overlapping signals in the ¹H NMR spectrum, allowing for the assignment of triad (B1167595) tacticities. osti.gov Similar approaches can be applied to poly(3-vinylpyridine-d4) to gain a deeper understanding of its stereoregularity. Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can establish connectivity between protons and carbons, aiding in the complete assignment of complex polymer spectra.

Proton (1H) and Carbon-13 (13C) NMR for Characterization

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, encompassing FTIR and Raman techniques, probes the vibrational modes of molecules, offering a fingerprint of the chemical bonds present.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a powerful tool for identifying functional groups and studying intermolecular interactions. In the context of 3-vinylpyridine-d4, FTIR can be used to monitor the changes in vibrational modes upon deuteration. The substitution of hydrogen with the heavier deuterium isotope leads to a shift in the vibrational frequencies of the associated bonds, which can be predicted and observed. For instance, studies on deuterated pyridine derivatives have shown significant shifts in the IR spectra. sci-hub.rujst.go.jp The analysis of poly(vinylpyridine) blends by FTIR has revealed shifts in the pyridine ring deformation bands due to hydrogen bonding, indicating miscibility. This highlights the sensitivity of FTIR to the chemical environment of the pyridine ring.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly useful for studying non-polar bonds and symmetric vibrations. Complete vibrational assignments for pyridine and its deuterated isotopomers have been achieved by combining Raman and infrared data. cdnsciencepub.comcdnsciencepub.com The Raman spectra of deuterated pyridines provide crucial data for reassigning vibrational modes. cdnsciencepub.comcdnsciencepub.com In studies of carbon-based materials, Raman spectroscopy is used to characterize structural order and defects through the analysis of the D and G bands. rsc.org For deuterated vinyl groups, Raman spectroscopy can be used to assign specific vibrational modes, as demonstrated in studies of deuterated vinyl radicals and myoglobin (B1173299) containing deuterated vinyl groups. nih.govnih.gov These assignments are aided by the frequency shifts observed upon deuteration. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 3-Vinylpyridine-d4 |

| 3-Vinylpyridine |

| Poly(3-vinylpyridine-d4) |

| Poly(2-vinylpyridine) |

| Poly(vinylpyridine) |

| Deuterium |

| Pyridine |

| CDCl₃ (Deuterated chloroform) |

| Carbon |

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bond Analysis

Mass Spectrometry (MS) for Isotopic Purity and Molecular Identification

Mass spectrometry is a cornerstone technique for the analysis of isotopically labeled compounds like 3-Vinylpyridine-d4. It provides critical data on molecular weight, elemental composition, and the degree of deuterium incorporation.

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously confirming the elemental formula of a compound and assessing its isotopic purity. nih.gov Unlike nominal mass instruments, HRMS provides exact mass measurements, typically with an error of less than 5 ppm, which allows for the differentiation of molecules with the same nominal mass but different elemental compositions. researchgate.net

For 3-Vinylpyridine-d4, HRMS is used to verify the successful incorporation of four deuterium atoms and to quantify the percentage of the deuterated species relative to its non-deuterated counterpart or other isotopologues. nih.gov The technique can resolve the mass difference between hydrogen (1.007825 u) and deuterium (2.014102 u), making it possible to distinguish between the intended deuterated compound and any residual non-deuterated starting material. The relative intensities of the H/D isotopolog ion peaks in the mass spectrum are used to calculate the isotopic purity. nih.gov

Table 1: Theoretical and Measured Masses for 3-Vinylpyridine Isotopologues This table illustrates how HRMS can distinguish between the deuterated and non-deuterated forms of 3-Vinylpyridine. The high mass accuracy allows for confident formula assignment.

| Compound/Isotopologue | Molecular Formula | Theoretical Monoisotopic Mass (u) | Measured Mass (u) (Hypothetical) | Mass Error (ppm) |

| 3-Vinylpyridine | C₇H₇N | 105.057849 | 105.0578 | -0.47 |

| 3-Vinylpyridine-d4 | C₇H₃D₄N | 109.082956 | 109.0828 | -1.43 |

Data based on the principles of accurate mass measurement. researchgate.net

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers exceptional selectivity and sensitivity for the analysis of volatile and semi-volatile compounds. lancashire.ac.uk This technique is particularly well-suited for quantifying trace amounts of 3-Vinylpyridine-d4 or detecting impurities within a sample. northeastfc.uk The "tandem" nature of MS/MS involves isolating a specific precursor ion (e.g., the molecular ion of 3-Vinylpyridine-d4), fragmenting it, and then detecting a specific product ion. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces chemical noise from the sample matrix, thereby enhancing detection limits and quantitative accuracy. nih.govd-nb.info

In the context of 3-Vinylpyridine-d4 analysis, GC-MS/MS can be used to develop a robust quantitative method. A specific MRM transition for the deuterated compound would be monitored, along with a separate transition for the non-deuterated analog if it is present as an impurity. This allows for precise quantification even in complex mixtures. mdpi.com

Table 2: Hypothetical MRM Transitions for the Analysis of 3-Vinylpyridine-d4 This table outlines the specific ion transitions that would be monitored in a GC-MS/MS experiment to selectively quantify 3-Vinylpyridine-d4 and its non-deuterated form.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Application |

| 3-Vinylpyridine-d4 | 109.1 | 80.1 | Quantification of deuterated compound |

| 3-Vinylpyridine-d4 | 109.1 | 53.1 | Confirmation of deuterated compound |

| 3-Vinylpyridine (Impurity) | 105.1 | 78.1 | Quantification of non-deuterated impurity |

| 3-Vinylpyridine (Impurity) | 105.1 | 51.1 | Confirmation of non-deuterated impurity |

Table illustrates the principles of MRM for selective detection. lancashire.ac.uknih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for analyzing compounds that are not sufficiently volatile for GC, such as polymers or reaction intermediates derived from 3-Vinylpyridine-d4. jordilabs.com When coupled with tandem mass spectrometry (LC-MS/MS), it provides high sensitivity and selectivity for a vast range of analytes. nih.govmdpi.com

A key application for 3-Vinylpyridine-d4 is its use as a tracer in polymerization reactions. Researchers can synthesize a polymer using the deuterated monomer and then use LC-MS to track its incorporation into the polymer chain. By analyzing the mass spectra of the resulting polymer or its fragments, the presence of the deuterium-labeled units can be confirmed. escholarship.org This is invaluable for studying reaction mechanisms, kinetics, and the final structure of copolymers. The high resolution of modern mass spectrometers allows for the clear identification of the isotopic signature of the deuterated segments within the larger polymer molecule. escholarship.org

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Applications

Chromatographic and Separation Science Methodologies

Chromatographic techniques are fundamental for isolating 3-Vinylpyridine-d4 from reaction mixtures and for assessing its purity, as well as for characterizing polymers derived from it.

When 3-Vinylpyridine-d4 is used as a monomer to create polymers, such as poly(3-Vinylpyridine-d4), Size Exclusion Chromatography (SEC) is the standard method for characterizing the resulting polymer's molecular weight distribution. bitesizebio.com SEC, also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume in solution. bitesizebio.comcytivalifesciences.com Larger polymer chains are excluded from the pores of the column's stationary phase and therefore elute earlier, while smaller chains penetrate the pores more deeply and elute later. gcms.cz

The analysis provides critical data points:

Number-average molecular weight (Mn): The total weight of all polymer chains in a sample, divided by the total number of polymer chains.

Polydispersity Index (PDI): The ratio of Mw/Mn, which describes the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all chains are of the same length.

Table 3: Example SEC Calibration and Polymer Sample Analysis This table shows a typical calibration curve generated from standards and the resulting molecular weight data for a hypothetical poly(3-Vinylpyridine-d4) sample.

| Standard / Sample | Peak Retention Time (min) | Molecular Weight ( g/mol ) |

| Polystyrene Standard 1 | 8.5 | 550,000 |

| Polystyrene Standard 2 | 9.2 | 210,000 |

| Polystyrene Standard 3 | 10.1 | 50,000 |

| Polystyrene Standard 4 | 11.3 | 10,000 |

| Poly(3-Vinylpyridine-d4) Sample | - | Mw = 85,000, Mn = 78,000, PDI = 1.09 |

Data illustrates the principles of SEC analysis. polymersource.ca

High-Performance Liquid Chromatography (HPLC) is a versatile and reliable technique for assessing the chemical purity of 3-Vinylpyridine-d4. researchgate.netdrawellanalytical.com A reversed-phase HPLC method, often using a C18 column, can effectively separate the main compound from non-deuterated starting material, synthesis byproducts, or degradation products.

A Photodiode Array (PDA) detector is commonly used, which acquires UV-visible spectra across each eluting peak. sepscience.com This allows for peak purity analysis, where the spectra at different points within a single peak are compared. Significant spectral differences may indicate the presence of a co-eluting impurity. sepscience.com The area of each peak in the chromatogram is proportional to its concentration, allowing for the quantitative determination of purity as a percentage of the total peak area. For even more definitive identification of impurities, HPLC can be coupled with a mass spectrometer (LC-MS). sepscience.com

Table 4: Illustrative HPLC Purity Report for a 3-Vinylpyridine-d4 Sample This table represents a typical output from an HPLC analysis, showing the separation of the main product from impurities and the calculated purity.

| Peak # | Retention Time (min) | Peak Area | Area % | Identity |

| 1 | 4.2 | 1,520 | 0.35 | Unknown Impurity |

| 2 | 5.8 | 430,150 | 99.50 | 3-Vinylpyridine-d4 |

| 3 | 7.1 | 650 | 0.15 | Synthesis Byproduct |

Table demonstrates the principles of HPLC for purity assessment. researchgate.netdrawellanalytical.com

Mechanistic Investigations and Reactivity Studies of 3 Vinylpyridine D4

Polymerization Kinetics and Reaction Pathway Elucidation

The polymerization of vinylpyridines, including the deuterated isotopologue 3-vinylpyridine-d4, has been a subject of extensive research to understand the kinetics and pathways of these reactions. Techniques like nitroxide-mediated radical polymerization (NMRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization have been employed to synthesize poly(3-vinylpyridine) with controlled molecular weights and low polydispersity. cmu.edu

Studies have shown that the polymerization of 3-vinylpyridine (B15099) can be influenced by various factors, including temperature and the presence of a solvent. For instance, in NMRP, higher temperatures lead to a higher polymerization rate. cmu.edu The use of a solvent like ethylene (B1197577) glycol can also alter the reaction kinetics, with the effect being temperature-dependent. cmu.edu

RAFT polymerization has been successfully used to create block copolymers containing poly(3-vinylpyridine). For example, a poly(3-vinylpyridine) (P3VP) macroRAFT agent was used to initiate the emulsion polymerization of styrene (B11656), leading to the formation of P3VP-block-polystyrene diblock copolymers. mdpi.com The kinetics of such polymerization-induced self-assembly (PISA) processes are complex, often involving a switch from a slower to a much faster polymerization rate once self-assembly of the growing diblock copolymers into micelles occurs. mdpi.comresearchgate.net

Table 1: Polymerization Methods for 3-Vinylpyridine

| Polymerization Technique | Key Features | Resulting Polymer |

|---|---|---|

| Nitroxide-Mediated Radical Polymerization (NMRP) | Controlled radical polymerization, influence of temperature and solvent on kinetics. cmu.edu | Long-chain poly(3-vinylpyridine) with low polydispersity. cmu.edu |

Role of Kinetic Isotope Effects (KIE) in Reaction Mechanism Studies

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms by comparing the rates of reactions with light and heavy isotopes. numberanalytics.comlibretexts.org The substitution of hydrogen with deuterium (B1214612) in 3-vinylpyridine to form 3-vinylpyridine-d4 can significantly alter reaction rates, providing valuable information about the rate-determining step and the nature of the transition state. gmu.eduslideshare.net

Primary KIEs are observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. numberanalytics.comslideshare.net Secondary KIEs occur when the isotopic substitution is at a position remote from the bond being broken or formed but still influences the reaction rate, often due to changes in hybridization or steric effects. libretexts.orggmu.edu For instance, a β-secondary kinetic isotope effect can be observed when deuterium is placed at a position beta to a developing cationic center, which can stabilize the cation through hyperconjugation. gmu.edu The magnitude of the KIE (kH/kD) can indicate whether the effect is normal (kH/kD > 1) or inverse (kH/kD < 1). gmu.edu

Mechanistic Insights into C-H Activation and Deuteration Reactions

The study of C-H activation and deuteration reactions involving 3-vinylpyridine-d4 provides fundamental insights into these important transformations. Methods have been developed for the selective deuteration of vinylpyridines, which can involve metal-catalyzed hydrogen exchange in the presence of D2O. google.comlabpartnering.org The reaction conditions, including the choice of metal catalyst, temperature, and pressure, are crucial for achieving selective deuteration of either the vinyl group or the pyridine (B92270) ring. google.comgoogle.com

For example, a method for synthesizing deuterated vinylpyridines involves the deuteration of an acyl pyridine in the presence of a metal catalyst and D₂O, followed by reduction and dehydration. google.com Such synthetic routes allow for the preparation of 3-vinylpyridine with specific deuteration patterns, including 3-vinylpyridine-d4 where the pyridine ring is deuterated. google.comgoogle.com

Mechanistic studies have also explored the C-H activation of vinylpyridines. For instance, rhodium(III)-catalyzed vinylic C-H activation has been used to synthesize highly substituted pyridinium (B92312) salts. researchgate.net Iron-catalyzed reactions have also been shown to activate the vinylic C-H bond of styrenes, a reaction that is significantly accelerated with 2-vinylpyridine (B74390) as a substrate. acs.org The use of deuterated substrates like 3-vinylpyridine-d4 in these reactions can help to elucidate the mechanism of C-H bond cleavage. researchgate.netmdpi.com

Studies on Intermolecular Interactions and Solvation Effects in Polymer Systems

The properties of polymers derived from 3-vinylpyridine are significantly influenced by intermolecular interactions and solvation effects. mdpi.comresearchgate.net The pyridine nitrogen atom can participate in various interactions, including hydrogen bonding and coordination with metal ions. acs.orgcup.edu.cn These interactions play a crucial role in the self-assembly of block copolymers containing poly(vinylpyridine) segments. acs.orgrsc.org

For instance, in block copolymers of poly(vinylpyridine) and polystyrene, the incompatibility between the blocks drives microphase separation, leading to the formation of well-ordered nanostructures. acs.org The pyridine units can be selectively quaternized or coordinated with metal nanoparticles, allowing for the creation of functional materials. mdpi.comdntb.gov.ua

The solvation of poly(vinylpyridine) is also a key factor. While poly(2-vinylpyridine) is soluble in solvents like THF and chloroform (B151607), poly(4-vinylpyridine) often requires more polar cosolvents. acs.org The pH of the solution also dramatically affects the solubility of poly(vinylpyridine)s, as they are generally water-soluble at low pH and insoluble at neutral to high pH. acs.org Studies on the solvation of quaternized poly(4-vinylpyridine) in binary solvent mixtures like DMSO/H₂O have been conducted using solvatochromic dyes to understand the key polymer-solvent interactions. mdpi.comresearchgate.net These studies are essential for controlling the solution behavior and processing of these polymers.

Table 2: Intermolecular Interactions and Solvation of Poly(vinylpyridine)s

| Interaction/Effect | Description | Significance |

|---|---|---|

| Hydrogen Bonding | The pyridine nitrogen can act as a hydrogen bond acceptor. cup.edu.cn | Influences self-assembly and complex formation. researchgate.net |

| Coordination | The pyridine nitrogen can coordinate with metal ions and nanoparticles. acs.orgrsc.org | Enables the creation of functional hybrid materials. rsc.org |

| π-π Stacking | Interactions between pyridine rings can occur. cup.edu.cn | Contributes to the stability of polymer aggregates. cup.edu.cn |

| Solvation | Solubility depends on the isomer, solvent polarity, and pH. mdpi.comacs.org | Critical for processing and application in different environments. mdpi.comresearchgate.net |

| Quaternization | Alkylation of the pyridine nitrogen. mdpi.com | Modifies solubility, and optical and electrical properties. mdpi.comdntb.gov.ua |

Reaction Mechanisms in Functionalization and Derivatization

The pyridine ring in 3-vinylpyridine offers a site for various functionalization and derivatization reactions. The nucleophilic nitrogen atom can be alkylated to form pyridinium salts, which can alter the physical and chemical properties of the resulting polymers. mdpi.com This quaternization has been shown to impact the thermal properties and solubility of poly(vinylpyridine)s. mdpi.comdntb.gov.ua

Vinylpyridines can also participate in deoxygenative coupling reactions. For example, 3-vinylpyridine has been shown to be an effective substrate in ruthenium-catalyzed deoxygenative coupling reactions with aldehydes and ketones. rsc.org This provides a route to β-alkylated pyridines.

Furthermore, vinylpyridines are used as derivatizing agents in analytical chemistry. For instance, 4-vinylpyridine (B31050) is used to derivatize free thiols, such as glutathione (B108866), by alkylating the thiol group. gbiosciences.com This allows for the quantification of oxidized glutathione in biological samples. gbiosciences.com It is also used in protein structure analysis to alkylate cysteine residues, making them stable to acid hydrolysis. gbiosciences.com While these examples often use the 4-isomer, the principles of reactivity can be extended to understand the potential derivatization reactions of 3-vinylpyridine.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational quantum mechanical modeling, enabling the investigation of the electronic structure of many-body systems. wikipedia.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally efficient yet accurate approach to determining the properties of molecules. wikipedia.org

For 3-Vinylpyridine-d4, DFT calculations are instrumental in elucidating its fundamental electronic characteristics. These calculations can predict key parameters that govern the molecule's reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined, providing insights into the molecule's electron-donating and accepting capabilities. The distribution of electrostatic potential can also be mapped, identifying regions of the molecule that are electron-rich or electron-poor and thus susceptible to electrophilic or nucleophilic attack. mdpi.com

Various functionals and basis sets can be employed in DFT calculations to achieve the desired balance between accuracy and computational cost. researchgate.netmdpi.com For example, hybrid functionals like B3LYP are often used for organic molecules. researchgate.netresearchgate.net The choice of basis set, such as the Pople-style 6-31G(d) or more extensive sets, also influences the accuracy of the results. researchgate.netresearchgate.net Through these calculations, a detailed picture of the electronic landscape of 3-Vinylpyridine-d4 can be constructed, which is crucial for understanding its chemical behavior and predicting its involvement in various reactions.

Computational Modeling of Polymerization Processes and Catalysis

Computational modeling offers a powerful lens through which to examine the complex processes of polymerization and catalysis involving 3-Vinylpyridine-d4. These simulations provide atomistic-level insights into reaction mechanisms, catalyst behavior, and the factors that control polymer structure and properties. nih.gov

In the context of polymerization, computational studies can elucidate the energetics of initiation, propagation, and termination steps. uni-mainz.de For instance, in coordination polymerization of vinylpyridines, DFT calculations have been used to investigate the initiation mechanisms and the influence of catalysts on the polymerization process. mdpi.com These models can help identify the active catalytic species and rationalize the observed stereoselectivity of the polymerization. mdpi.com For example, in the polymerization of 2-vinylpyridine (B74390), DFT calculations have shown how the introduction of a Lewis base can alter the energy barrier for different monomer insertion pathways, thereby affecting the tacticity of the resulting polymer. mdpi.com

Furthermore, computational models can be used to study the copolymerization of 3-vinylpyridine (B15099) with other monomers. By calculating reactivity ratios, these models can predict the composition and sequence distribution of the resulting copolymer chains. This information is vital for designing polymers with specific properties. The study of catalyst-monomer interactions through computational methods can also guide the development of more efficient and selective catalysts for the polymerization of 3-Vinylpyridine-d4.

Quantum Chemical Analyses of Deuterium (B1214612) Isotope Effects

The substitution of hydrogen with deuterium in 3-Vinylpyridine-d4 introduces subtle changes in mass that can lead to measurable differences in reaction rates, known as kinetic isotope effects (KIEs). princeton.edu Quantum chemical calculations are essential for interpreting these effects and gaining deeper insights into reaction mechanisms and transition state structures. nih.gov

Deuterium isotope effects arise primarily from differences in the zero-point vibrational energies (ZPVE) of C-H and C-D bonds. princeton.edu Because a C-D bond has a lower ZPVE than a C-H bond, breaking a C-D bond generally requires more energy, leading to a "normal" KIE where the deuterated compound reacts more slowly. Conversely, "inverse" KIEs can occur under certain circumstances. researchgate.net

Molecular Dynamics Simulations for Polymer Conformation and Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational landscape and dynamic behavior of polymers such as poly(3-vinylpyridine-d4). researchgate.net

These simulations can reveal how polymer chains fold and arrange themselves in different environments. For a single polymer chain, MD simulations can explore the various conformations it can adopt, such as bundled or toroidal structures, and how the prevalence of these structures changes with temperature. uni-bayreuth.de This information is crucial for understanding the relationship between the polymer's structure and its macroscopic properties.

For systems containing multiple polymer chains, MD simulations can shed light on intermolecular interactions and the self-assembly of polymers into larger structures. nih.gov For example, simulations can model the aggregation of polymers and the formation of well-defined dimers, which can influence the material's optical and electronic properties. nih.gov By incorporating solvent molecules into the simulation, it is also possible to study the solvation of the polymer and how it affects chain conformation and dynamics. researchgate.net The insights gained from MD simulations are valuable for designing and developing new polymer materials with tailored properties for specific applications.

Research Applications of 3 Vinylpyridine D4 and Its Polymeric Derivatives

Fabrication of Advanced Polymeric Materials

Poly(3-vinylpyridine), the polymer synthesized from the 3-vinylpyridine (B15099) monomer, is a versatile component in the creation of advanced polymeric materials. The deuterated form, derived from 3-Vinylpyridine-d4, is particularly valuable for analytical studies of these materials. A patent for the synthesis of deuterated vinylpyridine compounds highlights their importance in elucidating structure-property relationships in materials like amphiphilic polymers. google.com These deuterated polymers are often studied using neutron scattering techniques to understand their molecular-level properties and interactive behaviors. google.com

Synthesis of Block and Graft Copolymers

Block copolymers containing a poly(3-vinylpyridine) (P3VP) segment are synthesized for their unique self-assembly properties. A notable example is the creation of poly(3-vinylpyridine)-block-poly(styrene) (P3VP-b-PS) diblock copolymers. researchgate.net These can be synthesized via controlled polymerization techniques like reversible addition–fragmentation chain transfer (RAFT) polymerization. researchgate.net In a typical synthesis, a P3VP macro-initiator (macroRAFT agent) is first prepared and then used to initiate the polymerization of styrene (B11656). researchgate.net

The use of 3-Vinylpyridine-d4 to create deuterated P3VP blocks is especially advantageous for analyzing the structure of these copolymers. Techniques like small-angle neutron scattering (SANS) rely on the contrast between deuterated and non-deuterated blocks to investigate the morphology and dimensions of the self-assembled nanostructures. chinesechemsoc.org

Table 1: Example Characteristics of P3VP MacroRAFT Agent Synthesis

| Parameter | Value |

|---|---|

| Apparent Number Average Molecular Weight (M̄n,app) | 18.6 kDa |

| Theoretical Number Average Molecular Weight (M̄n,th) | 18.9 kDa |

| Molecular Weight Distribution (Đ) | 1.1 |

Data sourced from a study on the RAFT synthesis of P3VP-b-PS. researchgate.net

Graft copolymers, which feature side chains grafted onto a polymer backbone, represent another important class of materials. Varying the density of these grafted chains allows for precise control over the polymer's physical properties and self-assembly behavior. acs.org

Development of Ionic Liquid Polymers and Metallopolymers

Ionic liquid polymers, or poly(ionic liquid)s (PILs), are materials composed of repeating ionic liquid monomer units. labpartnering.org Vinylpyridine derivatives can be polymerized to form these materials. labpartnering.orgacs.org For instance, the reaction of 2-vinylpyridine (B74390) with allyl bromide can produce poly(2-vinyl pyridinium) bromide, a poly(ionic liquid). labpartnering.org While research often focuses on 2- and 4-vinylpyridine (B31050) isomers, the principles apply to 3-vinylpyridine as well. labpartnering.orgmdpi.com The incorporation of 3-Vinylpyridine-d4 would enable detailed mechanistic studies of ion transport and solvation within these polymer electrolytes using techniques sensitive to isotopic substitution.

Metallopolymers are polymers that contain metal atoms. The pyridine (B92270) group in poly(vinylpyridine) is an excellent chelating agent for metal ions, making it a common component in metallopolymers. mdpi.comnih.gov For example, poly(4-vinylpyridine) has been used to create functional metallopolymers by coordinating with platinum(II) complexes. While specific examples using P3VP are less common, the underlying chemistry is similar. mdpi.com Using 3-Vinylpyridine-d4 in the synthesis of these materials would allow researchers to probe the metal-ligand interactions and the polymer chain dynamics in the vicinity of the metal center.

Role in Polymerization-Induced Self-Assembly (PISA) Studies

Polymerization-Induced Self-Assembly (PISA) is an efficient method for producing block copolymer nanoparticles with controlled morphologies, such as spheres, worms, or vesicles. chinesechemsoc.org The process involves chain-extending a soluble polymer block (a macro-initiator) with a second monomer that forms an insoluble block, inducing self-assembly in situ. researchgate.net

PISA has been successfully used to synthesize P3VP-b-PS diblock copolymers. researchgate.net In this approach, a water-soluble P3VP macroRAFT agent is chain-extended with styrene in an emulsion polymerization. researchgate.net As the polystyrene block grows, it becomes insoluble in the aqueous medium, triggering self-assembly into well-defined nanoparticles with a polystyrene core and a stabilizing P3VP corona. researchgate.net

The use of 3-Vinylpyridine-d4 to create a deuterated stabilizer block is invaluable for analyzing the resulting nanoparticle structures. chinesechemsoc.org Small-angle neutron scattering (SANS) is a key technique in PISA studies, and by using a deuterated block, researchers can create "contrast-matched" conditions to selectively make parts of the nanoparticle "invisible" to neutrons. chinesechemsoc.org This allows for precise determination of the internal structure, such as the core diameter and the thickness of the stabilizer layer. chinesechemsoc.org

Isotopic Tracers in Mechanistic Organic Chemistry Research

Deuterium-labeled compounds are frequently used as isotopic tracers to elucidate reaction mechanisms. By replacing hydrogen with deuterium (B1214612) at specific positions in a molecule, chemists can track the fate of atoms and bonds throughout a chemical transformation. This is often analyzed using techniques like NMR spectroscopy or mass spectrometry. While specific published studies detailing the use of 3-Vinylpyridine-d4 as a mechanistic tracer are not prominent, the synthesis of such deuterated monomers is driven by their potential for these applications. google.com The presence of deuterium can also influence the rate of a reaction (a phenomenon known as the kinetic isotope effect), providing further insight into the rate-determining steps of a mechanism.

Internal Standards in Quantitative Analytical Chemistry Research

Deuterated molecules are widely used as internal standards in quantitative mass spectrometry. An ideal internal standard is chemically identical to the analyte of interest but has a different mass. 3-Vinylpyridine-d4, being heavier than its non-deuterated counterpart, serves this purpose perfectly. When a known amount of the deuterated standard is added to a sample, the ratio of the mass spectrometer signals for the analyte and the standard allows for precise quantification of the analyte, correcting for variations in sample preparation and instrument response.

Application in Quantitative Proteomics using Isotope-Coded Labels

A significant application of 3-Vinylpyridine-d4 is in the field of quantitative proteomics, which studies the abundance of proteins in a biological sample. Isotope-coded labeling is a powerful strategy where proteins or peptides from different samples are tagged with light or heavy isotopic labels.

One such method is Isotope-Coded Protein Labeling (ICPL), which uses reagents that label the free amino groups in proteins or peptides. google.com A related approach uses deuterated vinylpyridines to label cysteine residues, which contain a reactive thiol group. google.com For example, wheat prolamins have been labeled with 4-vinylpyridine (4-VP) to improve the identification of cysteine-containing peptides. google.com Researchers have proposed alternative isotope-coded reagents based on deuterated vinylpyridines, such as 4-VP-d3 and 2-VP-d7, for quantitative studies. google.com These reagents are used to compare protein expression levels between different biological states. The samples are mixed, digested, and analyzed by mass spectrometry, where the mass difference between the light and heavy labeled peptides (e.g., a 4 Da shift for a d4-labeled tag) allows for their relative quantification. google.com

Table 2: Examples of Isotope-Coded Reagents for Mass Spectrometry

| Reagent Type | Isotopic Label | Application |

|---|---|---|

| Isotope-Coded Protein Label (ICPL) | D4-nicotinyl-N-hydroxysuccinimide | N-terminal and Lysine labeling |

| Vinylpyridine-based | 4-VP-d3, 2-VP-d7 | Cysteine labeling |

Data sourced from studies on quantitative proteomics. google.com

Reagents for Site-Specific Chemical Modification in Research

3-Vinylpyridine-d4 and its polymeric derivatives are valuable tools for the site-specific chemical modification and structural analysis of macromolecules like proteins and polymers. google.comnih.gov

In proteomics, the alkylation of cysteine residues is a critical step for protein characterization via mass spectrometry. researchgate.net Disulfide bonds between cysteine residues can interfere with enzymatic digestion and analysis; therefore, these bonds are typically reduced and the resulting free thiol groups are alkylated to prevent re-oxidation. researchgate.netpeakproteins.com 4-Vinylpyridine is a commonly used reagent for this purpose, as it reacts specifically with cysteine's thiol group to form a stable S-pyridylethyl-cysteine derivative. nih.govpeakproteins.comrockefeller.edu This modification not only blocks disulfide bond formation but also introduces a basic pyridine ring, which can enhance the ionization of peptides in certain types of mass spectrometry analysis, such as MALDI-MS, thereby improving their detection. rockefeller.eduresearchgate.net

3-Vinylpyridine-d4 serves as a deuterated analogue for such modifications. Its application is particularly powerful in differential isotopic labeling strategies for mass spectrometry. By using a 1:1 mixture of unlabeled 3-vinylpyridine and labeled 3-Vinylpyridine-d4 for alkylation, a unique isotopic signature is created for every cysteine-containing peptide. nih.gov This signature appears as a characteristic doublet in the mass spectrum, allowing for the rapid and unambiguous identification of cysteine-containing peptides within a complex mixture, a technique known as "cysteine-counting". nih.gov

Table 2: Mass Modifications of Cysteine by Common Alkylating Reagents

| Reagent | Modification | Monoisotopic Mass Added (Da) |

| Iodoacetamide | Carboxyamidomethyl-cysteine | 57.021 |

| 4-Vinylpyridine | S-pyridylethyl-cysteine | 105.058 |

| Acrylamide | Carbamoylethyl-cysteine | 71.037 |

Furthermore, 3-Vinylpyridine-d4 is a monomer used to synthesize deuterated polymeric derivatives, specifically poly(3-vinylpyridine-d4). These deuterated polymers are instrumental in materials science research, particularly for investigations using small-angle neutron scattering (SANS). google.com SANS is a powerful technique for elucidating the structure and conformation of polymer chains in various environments. google.comosti.gov By selectively deuterating one component in a polymer blend or a block in a copolymer, researchers can use a technique called "contrast matching". ill.eu The deuterium atoms scatter neutrons differently than hydrogen atoms, allowing researchers to make specific parts of a complex macromolecular assembly effectively "invisible" to the neutrons. google.commdpi.com This enables the detailed structural characterization of the non-deuterated components, providing insights into polymer-polymer interactions, micelle formation, and the morphology of complex polymer architectures. google.comosti.gov

Future Research Directions and Emerging Trends

Innovations in Deuterium (B1214612) Labeling Strategies for Complex Molecules

The synthesis of specifically labeled complex molecules like 3-Vinylpyridine-d4 is a constantly evolving field. Traditional methods are being supplemented and, in some cases, replaced by more efficient and selective strategies.

Recent advancements include the use of metal-catalyzed hydrogen isotope exchange (HIE) reactions. researchgate.neteuropa.euoaes.cc Iridium, ruthenium, and other transition metal catalysts have shown high efficiency in facilitating the exchange of hydrogen for deuterium, even in complex pharmaceutical and bioactive molecules. europa.eumusechem.com Nanocatalysis, employing metallic nanoclusters of elements like ruthenium or iridium, is emerging as a powerful tool for regio- and chemoselective labeling. researchgate.net These methods offer the potential for late-stage deuteration, a highly desirable feature in drug discovery and materials science. researchgate.net

Photochemical methods are also gaining traction as a sustainable and mild approach to deuteration. researchgate.net Visible-light-induced deuteration, for instance, allows for the precise labeling of complex structures, including drug molecules and natural products, under ambient conditions. researchgate.net Furthermore, electrochemical methods that utilize heavy water (D₂O) as the deuterium source are being explored for their cost-effectiveness and control over the deuteration process. oaes.cc These innovative strategies are crucial for producing 3-Vinylpyridine-d4 with specific deuteration patterns, which is essential for many of its advanced applications. google.com

Advancements in Controlled Polymerization of Deuterated Monomers

The ability to polymerize deuterated monomers like 3-Vinylpyridine-d4 in a controlled manner is critical for creating well-defined polymers with tailored properties. Several controlled polymerization techniques are being refined to accommodate deuterated monomers.

Living anionic polymerization has been a classic and effective method for producing well-defined poly(vinylpyridine)s. acs.orgpolymersource.capolymersource.ca However, it often requires stringent reaction conditions. More recently, controlled radical polymerization (CRP) techniques, such as nitroxide-mediated polymerization (NMP), have been successfully applied to vinylpyridines. cmu.educmu.edu Studies on the NMP of 3-vinylpyridine (B15099) have shown that it proceeds in a pseudo-living manner, allowing for the synthesis of polymers with low polydispersities and controlled molecular weights. cmu.edu

Rare-earth metal complexes are also emerging as highly active catalysts for the iso-specific polymerization of vinylpyridines, yielding polymers with high molecular weight and narrow molecular weight distribution. rsc.orgrsc.org The development of these advanced polymerization methods will enable the synthesis of a wide range of deuterated block copolymers and other complex architectures incorporating 3-Vinylpyridine-d4, opening up new possibilities in materials science. The ability to reverse these controlled polymerizations also presents exciting opportunities for chemical recycling and the creation of more sustainable polymeric materials. acs.orgnih.gov

Integration of Advanced Analytical Techniques for Comprehensive Characterization

The unique properties of deuterated compounds necessitate the use of sophisticated analytical techniques for their thorough characterization. The integration of these techniques is crucial for understanding the structure and dynamics of molecules and polymers derived from 3-Vinylpyridine-d4.

Neutron scattering techniques, particularly Small-Angle Neutron Scattering (SANS), are indispensable for studying the structure and conformation of deuterated polymers in solution and in the solid state. google.comansto.gov.auacs.org The difference in neutron scattering length between protium (B1232500) and deuterium provides a unique contrast that allows researchers to probe polymer chain dimensions and interactions. ansto.gov.auresearchgate.net For instance, SANS has been used to study the behavior of polyethylene (B3416737) in deuterated mineral oil, confirming ideal chain behavior under specific conditions. ansto.gov.au

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ²H NMR, is fundamental for determining the extent and position of deuterium incorporation. acs.orgmdpi.com Mass spectrometry (MS), especially when coupled with techniques like hydrogen-deuterium exchange (HDX-MS), provides valuable information on the solvent accessibility of different parts of a molecule. mdpi.com Other techniques such as X-ray diffraction (XRD) and differential scanning calorimetry (DSC) are used to investigate the solid-state structure and thermal properties of deuterated polymers. acs.orgmdpi.com

Development of Novel Research Applications for Deuterated Vinylpyridines

The availability of well-defined polymers from 3-Vinylpyridine-d4 is paving the way for novel research applications across various scientific domains. The enhanced stability and unique spectroscopic signature of deuterated polymers make them highly valuable. resolvemass.ca

In materials science, deuterated poly(vinylpyridine)s are used to study the dynamics of polymer blends and the behavior of block copolymers at interfaces. acs.org The ability to selectively deuterate one block of a copolymer allows for detailed studies of self-assembly and domain spacing using neutron scattering. acs.org These materials also find use in the development of functional materials for catalysis and as coatings. researchgate.net

In the pharmaceutical and biomedical fields, deuterium-labeled compounds are critical for studying drug metabolism, absorption, distribution, and excretion (ADME). researchgate.netacs.org The kinetic isotope effect, resulting from the stronger carbon-deuterium bond, can lead to improved metabolic stability of drugs. musechem.com Deuterated vinylpyridines can also be used as alkylating agents in quantitative proteomics to study protein synthesis and expression. nih.gov

Synergistic Computational-Experimental Approaches in Chemical Sciences

The combination of computational modeling and experimental work is becoming increasingly crucial for advancing our understanding of complex chemical systems, including those involving 3-Vinylpyridine-d4. This synergistic approach provides deeper insights into reaction mechanisms, material properties, and molecular interactions. mdpi.comrsc.org

Computational methods, such as Density Functional Theory (DFT), are used to investigate polymerization mechanisms and predict the reactivity of monomers like vinylpyridine. acs.orgacs.org These calculations can help rationalize experimental observations, such as the preference for polymerization over other reaction pathways. acs.orgacs.org Molecular dynamics simulations can be employed to study the complexation behavior of poly(vinylpyridine)s with other polymers, providing insights into their miscibility and interactions.

Experimental data from techniques like NMR, MS, and neutron scattering can be used to validate and refine computational models. mdpi.com For example, experimental data on the binding of deuterated molecules can be compared with quantum mechanical computations to understand the origins of isotope effects. acs.org This iterative process of experiment and computation accelerates the discovery and design of new materials and chemical processes.

Q & A

Q. How can researchers critically evaluate primary literature on 3-Vinylpyridine-d4 applications to avoid methodological pitfalls?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.